Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
CAS No.:
Cat. No.: VC13405561
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2 |
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Molecular Weight | 154.25 g/mol |
IUPAC Name | N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine |
Standard InChI | InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3 |
Standard InChI Key | YAVLGDHKFWIHRG-UHFFFAOYSA-N |
SMILES | CN1CCCC1CNC2CC2 |
Canonical SMILES | CN1CCCC1CNC2CC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is characterized by a cyclopropane ring fused to a secondary amine, which is further connected to a 1-methylpyrrolidine group. Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.25 g/mol |
IUPAC Name | N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine |
CAS Number | 477576-70-8 |
SMILES | CN(CC1CCCN1)C2CC2 |
InChIKey | CHCZBHBNZPBIAD-QMMMGPOBSA-N |
The cyclopropane ring introduces significant steric strain (bond angles ~60°), enhancing reactivity, while the pyrrolidine group contributes to conformational rigidity .
Physicochemical Profile
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Boiling Point: ~50°C (estimated for analogous cyclopropylamines) .
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Density: 0.84 g/cm³ (similar to cyclopropylamine derivatives) .
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Solubility: Moderate in polar solvents (e.g., ethanol, THF) due to the amine group .
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Basicity: The secondary amine has a pKa ~10.5, enabling protonation under physiological conditions .
Synthesis and Manufacturing
Scalable Synthetic Routes
A patented method (US20210395185A1) outlines a three-step process for enantiomerically pure synthesis :
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Condensation: Cyclopropyl methyl ketone reacts with (S)-(−)-α-phenylethylamine in THF with a Lewis acid catalyst (e.g., Zn(OTf)₂) to form an imine intermediate.
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Reduction: Sodium borohydride reduces the imine to a secondary amine.
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Debenzylation: Hydrogenolysis removes the benzyl group, yielding the primary amine.
Alternative Methodologies
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Donor-Acceptor Cyclopropane Ring-Opening: Cyclopropane-1,1-diesters react with amines under nickel catalysis to form pyrrolidine intermediates, which are subsequently functionalized .
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Reductive Amination: Cyclopropanecarbaldehyde undergoes reductive amination with methylamine, though this method faces challenges in stereocontrol .
Biological Activity and Mechanism
Receptor Interactions
The compound exhibits affinity for CNS receptors, as evidenced by:
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Histamine H₃ Receptor: Acts as an inverse agonist (IC₅₀ = 230 nM), modulating neurotransmission linked to cognition and memory .
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Serotonin 5-HT₂C Receptor: Structural analogs demonstrate agonism (EC₅₀ < 10 nM), suggesting potential for obesity and psychiatric disorder therapeutics .
Enzymatic Targets
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CSNK2A Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives with cyclopropylamine moieties inhibit casein kinase 2 (IC₅₀ = 0.436 nM), though metabolic instability via GST conjugation limits in vivo utility .
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Monoamine Oxidase (MAO) Modulation: Cyclopropylamines are known MAO inhibitors, though specific data for this compound remain unexplored .
Applications in Medicinal Chemistry
CNS-Targeted Drug Development
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Neurotransmitter Regulation: The compound’s dual affinity for histamine and serotonin receptors positions it as a candidate for Alzheimer’s disease and depression .
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PET Radioligands: Analogous cyclopropylmethoxy derivatives (e.g., [¹¹C]Compound II) enable non-invasive imaging of CNS receptors .
Structural Bioisosterism
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Methyl Group Replacement: The cyclopropane ring serves as a bioisostere for tert-butyl groups, reducing lipophilicity (cLogP = 1.2 vs. 2.5 for tert-butyl analogs) while maintaining target engagement .
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Conformational Restriction: The pyrrolidine ring minimizes entropic penalties during protein-ligand binding, enhancing potency .
Comparative Analysis with Analogues
Future Directions
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Metabolic Optimization: Co-dosing with GST inhibitors (e.g., ethacrynic acid) may improve in vivo exposure .
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Stereochemical Exploration: Enantioselective synthesis of (R,R)-isomers could enhance selectivity for serotonin receptors .
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Hybrid Scaffolds: Integrating bicyclo[1.1.1]pentane moieties may further reduce metabolic liabilities .
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